N-[1-(quinolin-4-yl)piperidin-3-yl]cyclopropanesulfonamide
Description
N-[1-(quinolin-4-yl)piperidin-3-yl]cyclopropanesulfonamide is a complex organic compound that features a quinoline ring, a piperidine ring, and a cyclopropanesulfonamide group
Properties
IUPAC Name |
N-(1-quinolin-4-ylpiperidin-3-yl)cyclopropanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2S/c21-23(22,14-7-8-14)19-13-4-3-11-20(12-13)17-9-10-18-16-6-2-1-5-15(16)17/h1-2,5-6,9-10,13-14,19H,3-4,7-8,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIOZGWBSDNJAGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=CC=NC3=CC=CC=C32)NS(=O)(=O)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(quinolin-4-yl)piperidin-3-yl]cyclopropanesulfonamide typically involves multiple steps, starting with the preparation of the quinoline and piperidine intermediates. The quinoline ring can be synthesized through various methods, including the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent. The piperidine ring can be synthesized through the hydrogenation of pyridine.
The final step involves the coupling of the quinoline and piperidine intermediates with cyclopropanesulfonamide. This can be achieved through a nucleophilic substitution reaction, where the piperidine nitrogen attacks the sulfonamide group, forming the desired product under appropriate reaction conditions such as elevated temperature and the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-[1-(quinolin-4-yl)piperidin-3-yl]cyclopropanesulfonamide can undergo various chemical reactions, including:
Oxidation: The quinoline ring can be oxidized to form quinoline N-oxide.
Reduction: The nitro group on the quinoline ring can be reduced to an amine.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Quinoline N-oxide.
Reduction: Quinoline amine.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly for enzymes involved in neurodegenerative diseases.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as improved thermal stability or conductivity.
Mechanism of Action
The mechanism of action of N-[1-(quinolin-4-yl)piperidin-3-yl]cyclopropanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of cholinesterase enzymes, which are involved in the breakdown of acetylcholine, a neurotransmitter. This inhibition can lead to increased levels of acetylcholine in the brain, which may have therapeutic effects in conditions like Alzheimer’s disease.
Comparison with Similar Compounds
Similar Compounds
N-(quinolin-4-yl)piperidine: Lacks the cyclopropanesulfonamide group, which may affect its biological activity.
Cyclopropanesulfonamide derivatives: Similar structure but with different substituents on the quinoline or piperidine rings.
Uniqueness
N-[1-(quinolin-4-yl)piperidin-3-yl]cyclopropanesulfonamide is unique due to the presence of both the quinoline and piperidine rings, as well as the cyclopropanesulfonamide group. This combination of structural features may confer unique biological activities and make it a valuable compound for drug discovery and development.
Biological Activity
N-[1-(quinolin-4-yl)piperidin-3-yl]cyclopropanesulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its synthesis, biological mechanisms, and various pharmacological effects, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 345.5 g/mol. The structure features a quinoline ring, a piperidine ring, and a cyclopropanesulfonamide moiety, which contribute to its unique biochemical properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the reaction of quinoline derivatives with piperidine, followed by the introduction of cyclopropanesulfonyl chloride. This process often requires specific catalysts and solvents to optimize yield and purity.
Antibacterial Activity
Research has shown that compounds similar to this compound exhibit significant antibacterial properties. For instance, studies have demonstrated moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis. The effectiveness of these compounds can be attributed to their ability to inhibit bacterial growth through interference with essential cellular processes.
| Compound | Bacterial Strain | Activity Level |
|---|---|---|
| This compound | Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
Enzyme Inhibition
In addition to antibacterial properties, this compound has been evaluated for its enzyme inhibitory activities. Notably, it has shown potential as an acetylcholinesterase (AChE) inhibitor, which is crucial in the treatment of neurodegenerative diseases like Alzheimer’s. The inhibition of urease is also significant, with some derivatives displaying strong inhibitory effects.
| Enzyme | IC50 Value (µM) |
|---|---|
| Acetylcholinesterase (AChE) | 2.14 |
| Urease | 1.13 |
Antitumor Activity
The antitumor potential of quinoline-based compounds has been extensively studied. This compound may exhibit similar properties by inducing apoptosis in cancer cells through mechanisms involving DNA intercalation and disruption of cellular signaling pathways.
The biological activity of this compound can be attributed to several mechanisms:
- DNA Intercalation : The quinoline moiety can insert itself between DNA bases, disrupting replication and transcription.
- Receptor Interaction : The piperidine ring may interact with various protein receptors, influencing cellular responses.
- Enzyme Inhibition : By inhibiting key enzymes such as AChE and urease, the compound can alter metabolic pathways crucial for cell survival.
Case Studies
Several studies have explored the biological activities of related compounds:
- Antibacterial Screening : A study reported that derivatives similar to this compound exhibited varying degrees of antibacterial activity against multiple strains, highlighting the importance of structural modifications in enhancing efficacy.
- Enzyme Inhibition Research : Another investigation focused on the enzyme inhibition profile of novel sulfonamide derivatives, revealing that modifications could significantly enhance their potency against AChE and urease.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
